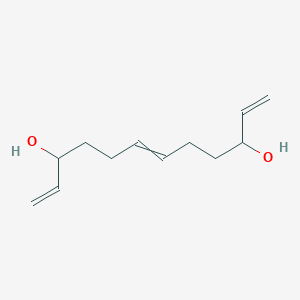
Dodeca-1,6,11-triene-3,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodeca-1,6,11-triene-3,10-diol: is an organic compound with the molecular formula C12H20O2 It is characterized by the presence of three double bonds and two hydroxyl groups, making it a diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dodeca-1,6,11-triene-3,10-diol typically involves multi-step organic reactions. One common method includes the use of starting materials such as dodecatriene and appropriate reagents to introduce hydroxyl groups at the desired positions. The reaction conditions often involve controlled temperatures, catalysts, and solvents to ensure the selective formation of the diol.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Dodeca-1,6,11-triene-3,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of dodeca-1,6,11-triene-3,10-dione.
Reduction: Formation of dodecane-3,10-diol.
Substitution: Formation of dodeca-1,6,11-triene-3,10-dichloride.
Applications De Recherche Scientifique
Chemistry: Dodeca-1,6,11-triene-3,10-diol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a model compound to study the effects of diols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal properties are being explored, particularly its role as a building block for pharmaceuticals. Its hydroxyl groups and double bonds make it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of specialized materials with desirable properties.
Mécanisme D'action
The mechanism of action of Dodeca-1,6,11-triene-3,10-diol involves its interaction with molecular targets through its hydroxyl groups and double bonds. These functional groups can participate in hydrogen bonding, covalent bonding, and other interactions with enzymes, receptors, and other biomolecules. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert specific biological effects.
Comparaison Avec Des Composés Similaires
Dodeca-1,6,11-triene-3,10-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.
Dodecane-3,10-diol: Saturated version with no double bonds.
Dodeca-1,6,11-triene-3,10-dichloride: Chlorinated version with chloride substituents instead of hydroxyl groups.
Uniqueness: Dodeca-1,6,11-triene-3,10-diol is unique due to the presence of both hydroxyl groups and multiple double bonds. This combination of functional groups provides a versatile platform for various chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound for synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
801237-19-4 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
dodeca-1,6,11-triene-3,10-diol |
InChI |
InChI=1S/C12H20O2/c1-3-11(13)9-7-5-6-8-10-12(14)4-2/h3-6,11-14H,1-2,7-10H2 |
Clé InChI |
JYTRAFWQTWIQCU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCC=CCCC(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
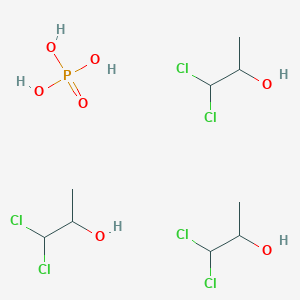
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
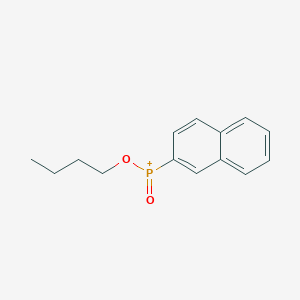

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)

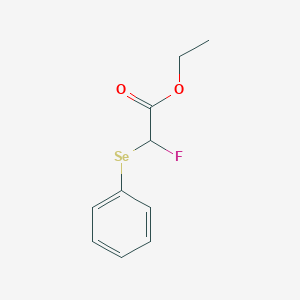
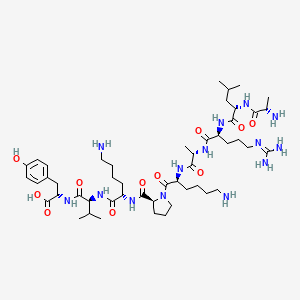
![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

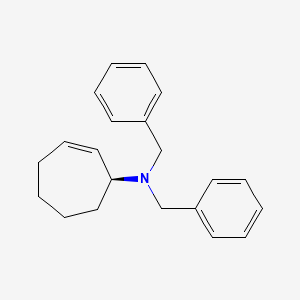
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
